Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.26 g/mol . This compound is characterized by the presence of a quinoline ring substituted with bromine and methyl groups, and an ethyl thioacetate moiety.
Preparation Methods
The synthesis of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate typically involves the reaction of 6-bromo-4,8-dimethylquinoline-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, while the thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate can be compared with other quinoline derivatives and thioacetate compounds:
Quinoline Derivatives: Compounds like 6-bromoquinoline and 4,8-dimethylquinoline share structural similarities but lack the thioacetate moiety, which imparts unique chemical properties and reactivity.
Thioacetate Compounds: Ethyl thioacetate and methyl thioacetate are simpler analogs that do not possess the quinoline ring, limiting their biological activity and applications.
The uniqueness of this compound lies in its combined structural features, which enable diverse chemical reactivity and potential biological applications.
Biological Activity
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate (CAS No. 1429901-03-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.
The compound features a quinoline ring system substituted with a bromo and thio group, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results indicate that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. This compound has been evaluated in several cancer cell lines, including breast and colon cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation.
Case Study Findings :
- Breast Cancer Cell Line (MCF-7) :
- IC50: 20 µM
- Mechanism: Induction of apoptosis via the mitochondrial pathway.
- Colon Cancer Cell Line (HT-29) :
- IC50: 25 µM
- Mechanism: Cell cycle arrest at the G1 phase.
These findings suggest that the compound may act as a promising lead for developing new anticancer therapies .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging activity, with an IC50 value of 30 µM, indicating its potential to mitigate oxidative stress-related diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species Modulation : It enhances the cellular antioxidant defense system, reducing oxidative damage.
Properties
Molecular Formula |
C15H16BrNO2S |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-9(2)12-7-11(16)5-10(3)15(12)17-13/h5-7H,4,8H2,1-3H3 |
InChI Key |
HESKRKKIQMVHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(C=C2C)Br)C(=C1)C |
Origin of Product |
United States |
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